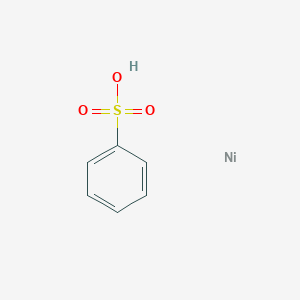

Benzenesulfonic acid nickel salt

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is characterized by its blue or green crystalline appearance and is soluble in water but has limited solubility in organic solvents . It is used in various industrial and scientific applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzenesulfonic acid is typically prepared through the sulfonation of benzene using concentrated sulfuric acid or fuming sulfuric acid (oleum) . The reaction involves the electrophilic aromatic substitution of benzene with sulfur trioxide to form benzenesulfonic acid .

To prepare benzenesulfonic acid nickel (II) salt, nickel hydroxide or nickel sulfate is added to an aqueous solution of benzenesulfonic acid. The mixture is then crystallized to obtain the desired compound .

Industrial Production Methods

Industrial production of benzenesulfonic acid involves continuous sulfonation with oleum or a continuous extraction process . The resulting benzenesulfonic acid is then reacted with nickel salts to produce benzenesulfonic acid nickel (II) salt.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonic acid undergoes various chemical reactions typical of aromatic sulfonic acids, including:

Oxidation: Benzenesulfonic acid can be oxidized to form sulfonyl chlorides using reagents like phosphorus pentachloride.

Reduction: Reduction reactions can convert benzenesulfonic acid to benzene under specific conditions.

Substitution: Benzenesulfonic acid can participate in electrophilic aromatic substitution reactions, such as nitration and sulfonation.

Common Reagents and Conditions

Reduction: High temperatures and specific catalysts are required for the reduction of benzenesulfonic acid.

Substitution: Sulfur trioxide and fuming sulfuric acid are used for sulfonation reactions.

Major Products Formed

Sulfonyl Chlorides: Formed through oxidation reactions.

Benzene: Produced through reduction reactions.

Disulfonic Acids: Formed through further sulfonation.

Scientific Research Applications

Benzenesulfonic acid nickel (II) salt has a wide range of applications in scientific research:

Chemistry: Used as a catalyst in organic synthesis and oxidation-reduction reactions.

Biology: Employed in the detection of environmental pollutants and as a reagent in biochemical assays.

Medicine: Investigated for its potential use in pharmaceutical formulations.

Industry: Utilized in the production of new electrode materials for electrochemical applications.

Mechanism of Action

The mechanism of action of benzenesulfonic acid nickel (II) salt involves its ability to act as a catalyst in various chemical reactions. The nickel ion in the compound can coordinate with other molecules, facilitating electron transfer and promoting reaction pathways . This coordination ability makes it effective in catalyzing oxidation-reduction reactions and other chemical processes.

Comparison with Similar Compounds

Similar Compounds

Sulfanilic Acid: Another aromatic sulfonic acid with similar properties.

p-Toluenesulfonic Acid: A sulfonic acid with a methyl group attached to the benzene ring.

Uniqueness

Benzenesulfonic acid nickel (II) salt is unique due to its combination of benzenesulfonic acid and nickel, which imparts specific catalytic properties not found in other sulfonic acids. Its solubility in water and limited solubility in organic solvents also distinguish it from other similar compounds .

Biological Activity

Benzenesulfonic acid nickel salt, a compound formed from the reaction of nickel salts with benzenesulfonic acid, has garnered attention for its potential biological activities. This article reviews the biological effects, mechanisms, and applications of this compound, drawing from various studies and research findings.

Overview of this compound

This compound is primarily utilized in electroplating and as an additive in various chemical processes. Its structure allows it to interact with biological systems, leading to a range of biological activities that have been explored in recent research.

1. Antimicrobial Activity

Research indicates that benzenesulfonamide derivatives exhibit significant antimicrobial properties. In a study evaluating various derivatives, certain compounds showed effective inhibition against bacteria such as E. coli and S. aureus. For instance, compound 4d demonstrated a minimum inhibitory concentration (MIC) of 6.72 mg/mL against E. coli, while compound 4h had an MIC of 6.63 mg/mL against S. aureus .

| Compound | Target Organism | MIC (mg/mL) |

|---|---|---|

| 4d | E. coli | 6.72 |

| 4h | S. aureus | 6.63 |

| 4a | P. aeruginosa | 6.67 |

| 4e | C. albicans | 6.63 |

2. Anti-inflammatory Activity

This compound has shown promise in anti-inflammatory applications. In vivo studies demonstrated that certain derivatives could significantly reduce carrageenan-induced paw edema in rats, with reductions noted at 94.69% after three hours . This suggests potential therapeutic uses in treating inflammatory conditions.

3. Antioxidant Properties

The antioxidant capacity of benzenesulfonamide derivatives has also been investigated, with findings indicating that some compounds exhibit comparable activity to well-known antioxidants like Vitamin C . The ability to scavenge free radicals is crucial for mitigating oxidative stress-related diseases.

The biological activities of this compound can be attributed to several mechanisms:

- Interaction with Cellular Targets : The compound may interact with cellular membranes or specific proteins, leading to altered cellular functions.

- Reactive Oxygen Species (ROS) Modulation : By scavenging free radicals, these compounds can reduce oxidative stress and inflammation.

- Inhibition of Enzymatic Activity : Certain derivatives may inhibit enzymes critical for microbial survival or inflammatory pathways.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of benzenesulfonamide derivatives revealed significant activity against various pathogens. The research highlighted the importance of structural modifications in enhancing activity and suggested further exploration into their use as therapeutic agents.

Case Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of these compounds in animal models showed promising results in reducing inflammation markers, indicating their potential use in developing new anti-inflammatory drugs.

Properties

IUPAC Name |

benzenesulfonic acid;nickel |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O3S.Ni/c7-10(8,9)6-4-2-1-3-5-6;/h1-5H,(H,7,8,9); |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRCJFQXGRXFIII-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)O.[Ni] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6NiO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.87 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39819-65-3 |

Source

|

| Record name | Benzenesulfonic acid, nickel(2+) salt (2:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39819-65-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.